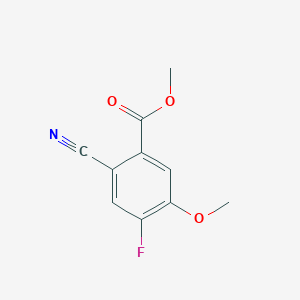

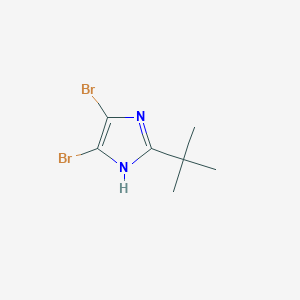

![molecular formula C8H4N2S B1456371 Thieno[3,2-b]pyridine-7-carbonitrile CAS No. 1239505-20-4](/img/structure/B1456371.png)

Thieno[3,2-b]pyridine-7-carbonitrile

Übersicht

Beschreibung

Thieno[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound . It is a structural analog of purines and is widely represented in medicinal chemistry due to its various biological activities .

Synthesis Analysis

Thieno[3,2-b]pyridine-7-carbonitrile can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to form thienopyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-7-carbonitrile is characterized by the presence of a thieno[3,2-b]pyridine core . The InChI code for this compound is 1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H .Chemical Reactions Analysis

Thieno[3,2-b]pyridine-7-carbonitrile can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Additionally, refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol affords thieno[3,4-b]pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Pharmacological and Biological Utility

Thieno[2,3-b]pyridine derivatives, which include Thieno[3,2-b]pyridine-7-carbonitrile, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been found to have a wide range of activities, including:

- Anticancer : These compounds have shown potential in cancer treatment .

- Antidermatophytic : They can be used in the treatment of dermatophytic infections .

- Antimalarial : They have shown effectiveness against malaria .

- Anti-Alzheimer’s : They have potential in the treatment of Alzheimer’s disease .

Antifungal and Anti-inflammatory

In addition to the above, Thieno[2,3-b]pyridine derivatives also exhibit antifungal and anti-inflammatory activities .

Insecticidal and Antiviral

These compounds have shown insecticidal and antiviral activities, making them useful in the control of pests and viral diseases .

Pim-1 Kinase Inhibitors

Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors . Pim-1 kinase is an enzyme that in humans is encoded by the PIM1 gene. It is involved in several signaling pathways and may be associated with oncogenesis and apoptosis.

Multidrug Resistance Modulators

These compounds have been found to modulate multidrug resistance , which could be particularly useful in the treatment of diseases such as cancer, where drug resistance is a common problem.

Synthesis of Other Compounds

Thieno[3,2-b]pyridin-7-ol, a derivative of Thieno[3,2-b]pyridine, may be used in the synthesis of 7-bromothieno[3,2-b]pyridine .

Semiconducting Properties

A hydrogen bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized for π-conjugated polymers . This suggests potential applications in the field of electronics and materials science.

Safety and Hazards

Thieno[2,3-b]pyridine-2-carbonitrile, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Wirkmechanismus

Target of Action

Thieno[3,2-b]pyridine derivatives are known to exhibit diverse biological activities . They have been reported as Pim-1 kinase inhibitors , which play a crucial role in cell cycle progression, apoptosis, and transcription .

Mode of Action

Given its structural similarity to other thieno[3,2-b]pyridine derivatives, it’s plausible that it may interact with its targets, such as pim-1 kinase, leading to changes in cellular processes .

Biochemical Pathways

As a potential pim-1 kinase inhibitor , it could impact pathways regulated by this kinase, including those involved in cell cycle progression, apoptosis, and transcription .

Result of Action

Given its potential role as a pim-1 kinase inhibitor , it could potentially inhibit cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

thieno[3,2-b]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTMLMGSZZBOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CSC2=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridine-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

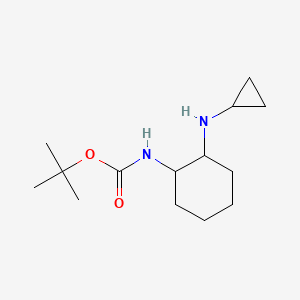

amine](/img/structure/B1456303.png)

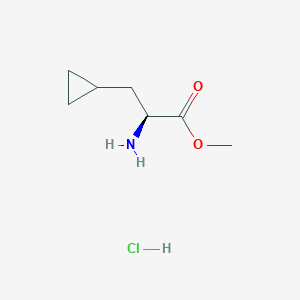

![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)

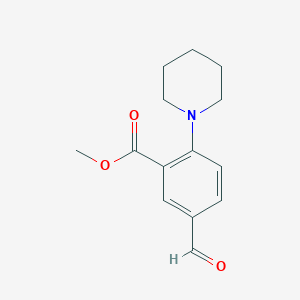

![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)

![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)

![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)

![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)